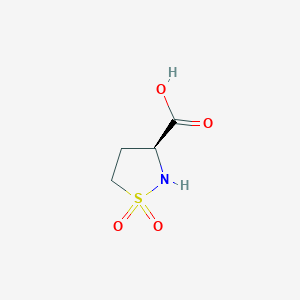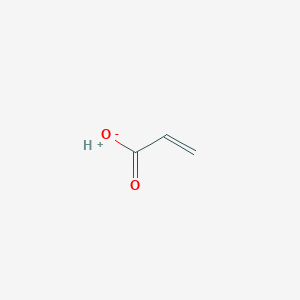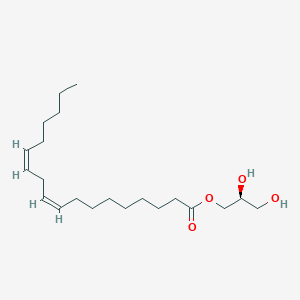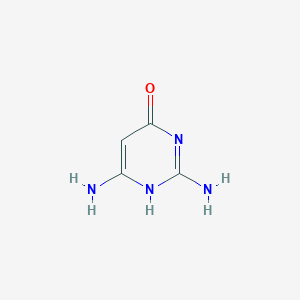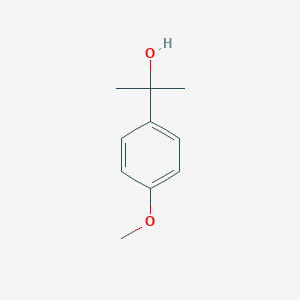
2-(4-甲氧基苯基)丙烷-2-醇
描述
The compound 2-(4-Methoxyphenyl)propan-2-ol is a molecule that is structurally related to various compounds with significant biological and chemical properties. The methoxy group attached to the phenyl ring is a common feature in many biologically active compounds, influencing their physical, chemical, and biological characteristics.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions. For instance, the synthesis of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers has been described, highlighting the importance of stereochemistry in the biological activity of such molecules . Similarly, the synthesis of various (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which share a structural resemblance to 2-(4-Methoxyphenyl)propan-2-ol, involves the reaction of chloromethyl precursors with alcohols .
Molecular Structure Analysis
The molecular structure of compounds related to 2-(4-Methoxyphenyl)propan-2-ol has been extensively studied using spectroscopic methods and quantum chemical calculations. For example, the molecular structure and spectroscopic data of a compound with a methoxy group and a thiazole ring were obtained from DFT calculations, providing insights into the geometry and vibrational spectra of the molecule . X-ray crystallography has also been used to characterize the structure of related compounds, revealing the importance of intramolecular and intermolecular interactions .
Chemical Reactions Analysis
The chemical reactivity of compounds containing the methoxyphenyl motif can be influenced by the presence of this group. For instance, the methoxy group can participate in intermolecular interactions, as seen in the stabilization of certain compounds through C-H⋯O contacts . The hydrocarbonylation of prop-2-ene-1-ol to produce 2-methylpropan-1-ol and related compounds demonstrates the potential for complex chemical transformations involving methoxyphenyl-containing molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxyphenyl-containing compounds are often determined by their molecular structure. The presence of the methoxy group can affect the overall lattice energies, as well as the vibrational modes of the interacting groups . Additionally, the electronic properties, such as HOMO-LUMO gaps and charge transfer, can be analyzed through quantum chemical calculations, providing a deeper understanding of the compound's reactivity and potential biological effects .
Biological Activity
The biological activity of compounds structurally related to 2-(4-Methoxyphenyl)propan-2-ol has been a subject of interest. For example, the adrenolytic activity of certain enantiomers has been linked to their antiarrhythmic and hypotensive effects . Antimicrobial and antiradical activities have also been reported for compounds with the methoxyphenyl group, although their effectiveness may vary compared to other beta-blocker types . Additionally, molecular docking studies have been performed to predict interactions with biological receptors, which can be crucial for the development of new pharmaceutical agents .
科学研究应用
重探木质素酸解过程中 β-O-4 键断裂的机理。第 6 部分 综述
T. 横山的研究重点关注二聚非酚性 β-O-4 型木质素模型化合物的酸解。该研究揭示了 C6-C2 和 C6-C3 型模型化合物不同的反应机理,突出了 γ-羟甲基在这些过程中的作用。该研究还讨论了酸解反应中氢化物转移机理的存在以及这些过程中的烯醇醚化合物的检测,表明复杂的反应途径以及酸类型和浓度等各种因素对这些反应的影响 (横山,2015)。
植物化学和药理特性
4'-香叶氧基阿魏酸 作为抗癌和抗炎剂的潜力概述
F. Epifano 等人的研究讨论了 4'-香叶氧基阿魏酸 (GOFA) 的特性,这是一种在各种水果和蔬菜中发现的异戊烯基阿魏酸衍生物。该研究重点介绍了 GOFA 作为抗炎和抗肿瘤剂的潜力,在动物模型中显示出对结肠癌生长和发展的保护作用。研究结果表明 GOFA 具有重要的治疗潜力,并且存在于广泛食用的食物来源中 (Epifano 等,2015)。
雌激素代谢物和乳腺癌变
2-甲氧基雌二醇是抑制乳腺癌变的内源性雌激素代谢物吗?B. 朱和 A. 康尼回顾了 2-甲氧基雌二醇(一种化学反应性雌激素代谢物)的抗肿瘤和抗血管生成作用。本文讨论了内源性形成的 2-甲氧基雌二醇在靶器官中对雌激素诱导的癌症具有保护作用的可能性。该研究呼吁进一步研究以了解 2-甲氧基雌二醇形成的调控及其在预防雌激素诱导的癌变中的潜在作用 (朱和康尼,1998)。
安全和危害
属性
IUPAC Name |
2-(4-methoxyphenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-10(2,11)8-4-6-9(12-3)7-5-8/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXOWZOXTDBCHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20225298 | |
| Record name | 4-Methoxy-alpha,alpha-dimethylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)propan-2-ol | |
CAS RN |
7428-99-1 | |
| Record name | 4-Methoxy-α,α-dimethylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7428-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methoxyphenyl)propan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007428991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy-alpha,alpha-dimethylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-α,α-dimethylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.245 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4-METHOXYPHENYL)PROPAN-2-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8FG2V8WGD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-(4-methoxyphenyl)propan-2-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062603 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(6R,8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-6,11,17-trihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B134672.png)
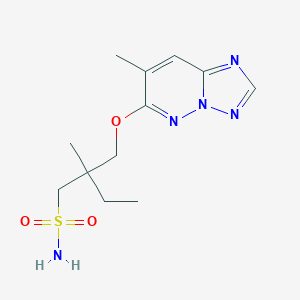
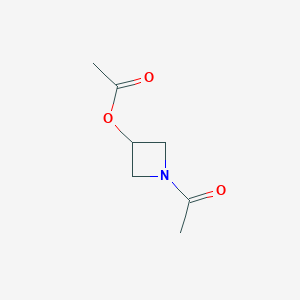
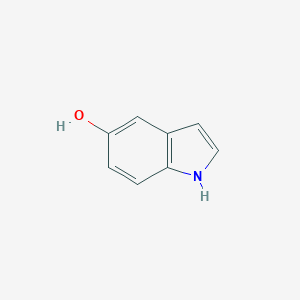
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine dihydrochloride](/img/structure/B134685.png)
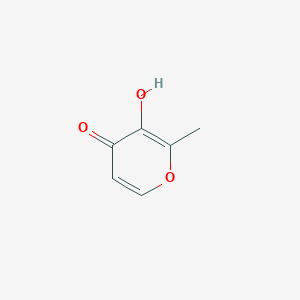
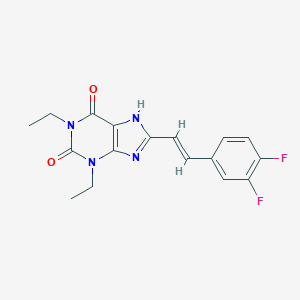
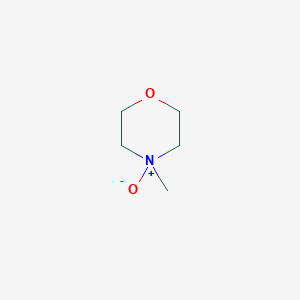
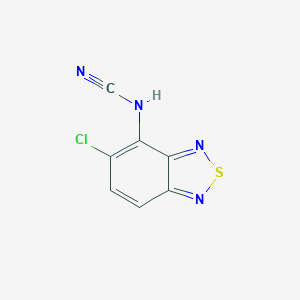
![(3S,4S)-3,4-bis[(3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B134697.png)
